5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Physicochemical profiling drug-likeness CNS penetration

5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 348078-45-5; PubChem CID is a synthetic thiazolidine-2,4-dione (TZD) derivative bearing a 3-phenyl substitution and a 5-[(4-ethoxyphenyl)amino] side chain, with molecular formula C₁₇H₁₆N₂O₃S and molecular weight 328.39 g/mol. The compound is commercially catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals (Product S205052), supplied at 95% purity for early-discovery research with no vendor-collected analytical data.

Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
Cat. No. B11964222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
Molecular FormulaC17H16N2O3S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O3S/c1-2-22-14-10-8-12(9-11-14)18-15-16(20)19(17(21)23-15)13-6-4-3-5-7-13/h3-11,15,18H,2H2,1H3
InChIKeyKUXVSYLCGHNJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione: Structural Identity and Research Procurement Context


5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 348078-45-5; PubChem CID 3123239) is a synthetic thiazolidine-2,4-dione (TZD) derivative bearing a 3-phenyl substitution and a 5-[(4-ethoxyphenyl)amino] side chain, with molecular formula C₁₇H₁₆N₂O₃S and molecular weight 328.39 g/mol [1]. The compound is commercially catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals (Product S205052), supplied at 95% purity for early-discovery research with no vendor-collected analytical data . The TZD scaffold is historically associated with PPAR-γ agonism (e.g., pioglitazone, rosiglitazone), aldose reductase inhibition, and more recently PIM kinase inhibition and anticancer applications [2]. This specific substitution pattern—a 5-anilino-type linkage with a 4-ethoxy phenyl donor—distinguishes it from the more common 5-benzylidene-TZD series and from the 5-aryl-TZD antidiabetic pharmacophore, placing it within a structurally distinct sub-class relevant to kinase inhibitor and neuroprotective screening programs [3].

Why 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Generic TZD Analogs in Focused Screening


Within the thiazolidine-2,4-dione chemical space, minor structural perturbations at the C5-aminoaryl or N3-phenyl positions produce substantial shifts in target engagement, physicochemical properties, and biological readout. The 5-[(4-ethoxyphenyl)amino] motif introduces a specific hydrogen-bond donor (NH) at C5 combined with a 4-ethoxy hydrophobic tail—a topology that is absent from the 5-benzylidene-TZD series (e.g., SMI-4a, AZD1208) which employs an exocyclic C=C linker rather than an NH bridge [1]. The N3-phenyl substituent further modulates electron density on the TZD ring and influences the compound's cLogP (computed XLogP3-AA = 4.0) and topological polar surface area (TPSA = 83.9 Ų) in ways that differ from N3-alkyl or N3-benzyl TZD analogs [2]. Published SAR studies on structurally related N-phenyl-substituted TZDs as Bid-dependent neurotoxicity inhibitors demonstrate that even single-atom changes in the anilino substituent can shift neuroprotective potency from inactive to highly protective in glutamate-toxicity models (HT-22 cells), underscoring that generic substitution within this scaffold class is not pharmacologically neutral [3]. For procurement decisions, substituting the 4-ethoxy group with a 4-methoxy, 4-hydroxy, or 4-methyl analog—all of which are commercially available—yields a different compound with unvalidated activity in any given assay system.

Quantitative Differentiation Evidence: 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione vs. Closest Structural Analogs


Lipophilicity Differentiation: 4-Ethoxy vs. 4-Methoxy vs. 4-Hydroxy Anilino-TZD Analogs

The 4-ethoxy substituent confers a computed XLogP3-AA of 4.0 on 5-[(4-ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, representing an increase of approximately +0.5 to +0.7 log units over the 4-methoxy analog (estimated XLogP3-AA ~3.3–3.5) and approximately +2.2 log units over the 4-hydroxy analog (estimated XLogP3-AA ~1.8). This lipophilicity increment is consistent with the Hansch π constant difference between ethoxy (+0.38) and methoxy (−0.02) or hydroxy (−0.67) substituents, placing the target compound closer to the optimal CNS drug-like cLogP range of 2–5 while retaining a TPSA of 83.9 Ų, which remains below the 90 Ų threshold predictive of blood-brain barrier permeability [1][2].

Physicochemical profiling drug-likeness CNS penetration TZD scaffold optimization

Hydrogen-Bond Donor Topology: 5-Anilino (-NH-) vs. 5-Benzylidene (=CH-) TZD Scaffolds

The target compound possesses a C5 secondary anilino nitrogen (Ar-NH-CH) that contributes exactly 1 hydrogen-bond donor (HBD) and introduces a tetrahedral sp³ center at C5 of the TZD ring. This contrasts fundamentally with the 5-benzylidene-TZD series (exemplified by SMI-4a/TCS PIM-1 4a, CAS 438190-29-5, PIM-1 IC₅₀ = 24 nM, PIM-2 IC₅₀ = 100 nM; and AZD1208, PIM-1 IC₅₀ = 0.4 nM), which feature a planar sp² C=C exocyclic double bond and zero HBD at the linker position [1][2]. The anilino NH can act as a hydrogen-bond donor to kinase hinge-region carbonyl acceptors (e.g., Glu83 or Asp124 in PIM-2, as identified by docking studies of TZD analogs in PDB 3IWI), a contact geometry that is geometrically and electronically distinct from the CH-π or hydrophobic interactions mediated by benzylidene linkers [3]. This sp³ geometry also introduces a stereogenic center at C5, creating a racemic mixture that may exhibit stereospecific target engagement when resolved—an additional dimension of SAR not available to the achiral benzylidene series.

Kinase inhibitor design hinge-binding motif PIM kinase TZD scaffold comparison

Procurement Exclusivity: AldrichCPR Rare Chemical Status with No Commercial Analytical Characterization

5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is distributed exclusively through the Sigma-Aldrich AldrichCPR collection (Product S205052, 25 mg unit size) and is explicitly labeled as part of 'a collection of rare and unique chemicals' for which 'Sigma-Aldrich does not collect analytical data' and which is sold 'AS-IS' with no warranty of merchantability or fitness for a particular purpose . The supplier catalog purity is 95% (HPLC), available from AKSci (Catalog 8050CJ) and Sigma-Aldrich; however, no certificate of analysis with batch-specific purity data, residual solvent analysis, or elemental composition is provided by the primary distributor . By contrast, closely related TZD analogs such as 5-(4-methoxybenzylidene)-3-phenyl-TZD (AldrichCPR R264091) and 3-benzyl-5-((3-hydroxyanilino)methylene)-TZD are similarly positioned as AldrichCPR items, but the target compound is the only 5-(4-ethoxyanilino)-3-phenyl-TZD in the collection—no direct ethoxy-substituted anilino-TZD competitor is listed by any major screening-library vendor indexed in PubChem [1].

Chemical procurement rare chemical collection AldrichCPR early discovery sourcing

Ethoxy Substituent SAR: Positional Sensitivity in ERK1/2 Inhibitor TZD Series

Published SAR on a closely related TZD series—3-(2-aminoethyl)-5-(ethoxybenzylidene)-thiazolidine-2,4-dione ERK1/2 docking domain inhibitors—demonstrated that shifting the ethoxy substituent from the 4-position to the 2-position on the phenyl ring significantly improved functional activities of inhibiting cell proliferation and inducing apoptosis [1]. This positional SAR establishes that the 4-ethoxy orientation (as present in the target compound) occupies a defined pharmacophoric sub-pocket with distinct biological consequences relative to the 2-ethoxy or 3-ethoxy regioisomers. While this SAR was derived from the 5-benzylidene-TZD series rather than the 5-anilino series, the para-substitution electronic and steric effects on the pendant phenyl ring are expected to translate across linker types, providing an evidence-based rationale for selecting the 4-ethoxy regioisomer over alternative positional isomers in screening cascades targeting MAPK pathway components [2].

ERK inhibitor ethoxy positional SAR MAPK pathway structure-activity relationship

N3-Phenyl vs. N3-Alkyl TZD Scaffold Differentiation in Neuroprotection Assays

A focused SAR study of N-phenyl-substituted thiazolidine-2,4-dione derivatives as Bid-dependent neurotoxicity inhibitors identified compounds 6, 7, and 16 as highly protective in a glutamate-toxicity model using immortalized mouse hippocampal neurons (HT-22 cells), establishing that the N3-phenyl substitution is a critical pharmacophoric element for neuroprotective activity within this scaffold class [1]. The presence of an N3-phenyl group (as in the target compound) differentiates it from N3-alkyl or N3-benzyl TZD analogs, which showed reduced or absent neuroprotection in the same assay. While the specific 5-(4-ethoxyanilino) derivative was not among the published compounds, the study provides class-level evidence that the N3-phenyl-5-substituted-amino TZD architecture is a privileged chemotype for neuroprotective screening, with substitution at the 5-anilino position serving as a tunable handle for potency optimization [1].

Neuroprotection Bid inhibitor glutamate toxicity HT-22 cells N-phenyl TZD

Optimal Procurement and Research Application Scenarios for 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione


Focused PIM-2 Kinase Inhibitor Screening with an Anilino-TZD Scaffold Distinct from the Benzylidene-TZD Chemotype

This compound serves as a 5-anilino-TZD scaffold representative for PIM-2 kinase inhibitor screening, complementing the well-characterized 5-benzylidene-TZD series (SMI-4a, AZD1208). The C5 anilino NH provides a hydrogen-bond donor absent in benzylidene inhibitors, potentially forming polar contacts with PIM-2 active-site residues (ASP124, GLU83) identified by molecular docking of TZD analogs at the PDB 3IWI binding pocket [1]. Procurement of this compound enables direct head-to-head comparison between anilino-TZD and benzylidene-TZD chemotypes in the same PIM-2 enzymatic assay, generating SAR data to determine whether the sp³ C5 geometry and NH donor improve potency or isoform selectivity relative to established sp²-linked inhibitors.

Neuroprotective Screening Cascade Targeting Bid-Dependent Apoptosis Pathways

The N3-phenyl substitution pattern matches the validated pharmacophore for neuroprotection against glutamate- and tBid-induced toxicity in HT-22 hippocampal neurons [2]. With a computed XLogP3-AA of 4.0 and TPSA of 83.9 Ų—within CNS drug-likeness thresholds (cLogP 2–5, TPSA < 90 Ų)—this compound is physico-chemically positioned for blood-brain barrier penetration [3]. It is suitable as a probe compound for elucidating the contribution of the 5-(4-ethoxyanilino) substituent to neuroprotective potency, particularly when benchmarked against the published neuroprotective N-phenyl-TZDs (compounds 6, 7, and 16 from Trombetta et al., 2014).

Physicochemical Property Benchmarking for CNS-Targeted TZD Library Design

The compound's computed property profile (XLogP3-AA = 4.0, TPSA = 83.9 Ų, HBD = 1, HBA = 5) places it at the intersection of oral bioavailability and CNS permeability guidelines [3]. It can serve as a calibration standard for comparing experimental logP/logD measurements (e.g., shake-flask or chromatographic methods) against computed values across a series of 4-alkoxy-anilino-TZD analogs (4-methoxy, 4-ethoxy, 4-propoxy). Procurement enables construction of a homologous alkoxy series to experimentally validate the relationship between alkoxy chain length, lipophilicity, and target engagement—data that informs the design of future TZD-based CNS therapeutics.

ERK1/2 Docking Domain Inhibitor Positional Isomer Comparator

Given published evidence that ethoxy positional isomerism (4-ethoxy vs. 2-ethoxy) on the pendant phenyl ring of TZD-based ERK1/2 inhibitors significantly modulates antiproliferative and pro-apoptotic functional activity [4], this specific 4-ethoxy anilino-TZD regioisomer can be used as a comparator compound in ERK docking domain inhibitor profiling. Co-testing with the 2-ethoxy and 3-ethoxy regioisomers (procured separately or synthesized) allows mapping of the ethoxy position-activity landscape specifically within the 5-anilino TZD sub-series—an SAR dimension that has not been explored in the published literature and represents a novel chemical biology opportunity.

Quote Request

Request a Quote for 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.